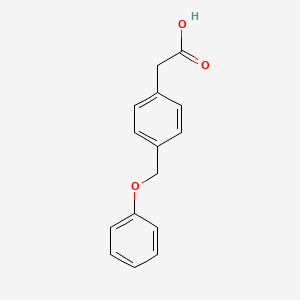

4-(Phenoxymethyl)phenylacetic acid

説明

Historical Context and Significance within Phenylacetic Acid Chemistry

The story of 4-(Phenoxymethyl)phenylacetic acid is rooted in the much broader history of phenylacetic acid (PAA). PAA is a simple aromatic carboxylic acid that has been a subject of scientific interest for well over a century. sigmaaldrich.comwikipedia.org It was identified as a natural product, found in sources like honey and various fruits, and is known for its characteristic honey-like odor at low concentrations. sigmaaldrich.comwikipedia.org In the biological realm, PAA is recognized as an auxin, a class of plant hormones that regulate growth, although its effects are generally weaker than the principal auxin, indole-3-acetic acid. wikipedia.org Beyond its natural occurrence, PAA serves as a metabolic byproduct of the amino acid phenylalanine in humans and other organisms. wikipedia.org

The industrial and pharmaceutical significance of the phenylacetic acid backbone was established through its use as a key precursor in manufacturing. Notably, it is a crucial building block in the production of penicillin G, one of the earliest and most important antibiotics. sigmaaldrich.comyoutube.com Its utility also extends to the synthesis of other pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and as a fragrance component in perfumery. sigmaaldrich.comwikipedia.org

The "phenoxymethyl" portion of the target molecule also has historical roots in antibiotic development. The discovery of phenoxymethylpenicillin, more commonly known as Penicillin V, was a significant milestone. google.com Discovered in 1948, researchers found that adding phenoxyethanol (B1677644) to penicillin fermentation tanks led to the biosynthesis of a new type of penicillin. google.com This new molecule, phenoxymethylpenicillin, contained a phenoxyacetic acid side chain and, crucially, was resistant to stomach acid, allowing it to be administered orally—a major advantage over the injectable Penicillin G. google.com This discovery highlighted the value of the phenoxymethyl (B101242) moiety in modifying the properties of biologically active molecules.

Current Research Landscape and Emerging Areas for this compound

Direct research focusing specifically on this compound is limited. The compound, identified by its CAS number 344349-71-9, is primarily available through chemical suppliers as a reagent for research and synthesis. chemsigma.comchemsigma.comchemscene.com

However, one emerging area of interest lies in the inhibition of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is a key mediator in inflammation and has been identified as a potential target in cancer therapy. nih.gov A 2019 study investigating chemoresistance in cervical cancer identified a potent and specific cPLA2α inhibitor designated as RSC-3388. nih.gov This inhibitor was shown to suppress the growth of cervical cancer cells and decrease the expression of β-catenin, a protein involved in cell proliferation. nih.gov Chemical databases identify the compound RSC-3388 as this compound. This research suggests a potential therapeutic application for the compound in oncology, specifically in overcoming chemoresistance by targeting the cPLA2α/β-catenin signaling pathway. nih.gov

Further exploration in this area could involve synthesizing derivatives of this compound to optimize its potency and selectivity as a cPLA2α inhibitor, representing a promising direction for future research.

Broader Relevance of Phenoxymethylphenylacetic Acid Scaffolds in Drug Discovery

While research on the specific title compound is nascent, the larger chemical scaffold to which it belongs—encompassing both phenoxy and phenylacetic acid motifs—is an area of intense investigation in drug discovery. Derivatives built upon these structures have been explored for a wide range of therapeutic targets.

Phenoxyacetic acid derivatives have been shown to possess a remarkable diversity of biological activities. They have been investigated as:

Anti-diabetic agents: Certain phenoxyacetic acid derivatives act as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by amplifying glucose-stimulated insulin (B600854) secretion. fishersci.es

Anti-inflammatory agents: By modifying the phenoxyacetic acid structure, researchers have developed selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

Antioxidant and Antinociceptive agents: Various phenoxy acetyl carboxamides have demonstrated significant antioxidant and pain-reducing (antinociceptive) activities in preclinical models. bldpharm.com

Similarly, the phenylacetic acid scaffold is a foundational structure in medicinal chemistry. Beyond its early use in antibiotics, derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important in regulating glucose and lipid metabolism. nih.gov Other derivatives have been synthesized and tested for their antimicrobial properties against a spectrum of bacteria and fungi. nih.govnih.govnih.gov The inherent bioactivity of the core phenylacetic acid structure makes it a reliable starting point for developing new therapeutic candidates. youtube.comfrontiersin.org

The combination of the phenoxymethyl group, which can improve pharmacokinetic properties, with the versatile phenylacetic acid core makes this scaffold a promising platform for future drug discovery efforts across multiple disease areas.

Chemical Data for this compound

| Identifier | Value |

| IUPAC Name | 2-[4-(phenoxymethyl)phenyl]acetic acid |

| CAS Number | 344349-71-9 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Synonyms | 4-phenoxymethyl phenyl acetic acid |

特性

IUPAC Name |

2-[4-(phenoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBURWARFRCEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511013 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344349-71-9 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(Phenoxymethyl)phenylacetic Acid

The construction of this compound involves the formation of an ether linkage between a phenol (B47542) and a phenylacetic acid moiety. The primary synthetic approaches are centered around the Williamson ether synthesis, a reliable and well-established method for forming carbon-oxygen bonds.

The most direct and common pathway for the synthesis of this compound is the Williamson ether synthesis. This reaction involves a nucleophilic substitution where a phenoxide ion reacts with a halo-substituted phenylacetic acid derivative.

Primary Precursors:

Phenol: Serves as the source of the phenoxy group.

4-(Halomethyl)phenylacetic acid or its esters: The electrophilic component, with the halogen acting as a leaving group. Esters, such as ethyl or methyl esters, are often preferred to protect the carboxylic acid functionality during the reaction.

Base: A base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

A typical reaction scheme proceeds as follows:

Phenol is treated with a suitable base to generate the sodium or potassium phenoxide.

The phenoxide is then reacted with an ester of 4-(halomethyl)phenylacetic acid (e.g., ethyl 4-(bromomethyl)phenylacetate).

The resulting ester, ethyl 4-(phenoxymethyl)phenylacetate, is subsequently hydrolyzed under acidic or basic conditions to yield the final product, this compound.

An alternative, though less common, approach involves the reaction of 4-hydroxyphenylacetic acid with a phenyl halide, but this generally requires harsher conditions or metal catalysis. The hydrolysis of benzyl (B1604629) cyanide derivatives is a standard method for producing phenylacetic acids and could be adapted if a suitable phenoxymethyl-substituted benzyl cyanide were available. orgsyn.org

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis |

|---|---|

| Phenol | Nucleophile (after deprotonation) |

| Ethyl 4-(bromomethyl)phenylacetate | Electrophile |

| Sodium Hydride (NaH) | Base for phenoxide formation |

| Sodium Hydroxide (NaOH) | Catalyst for hydrolysis |

| Sulfuric Acid (H₂SO₄) | Catalyst for hydrolysis |

The efficiency of the Williamson ether synthesis for producing this compound is dependent on several factors. Optimization of these conditions is crucial for maximizing yield and ensuring high purity of the final product.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the phenoxide, leaving the anion more reactive.

Temperature: The reaction temperature can influence the rate of reaction. Moderate heating is often employed to ensure a reasonable reaction time without promoting side reactions. For instance, reactions are often run at reflux in acetone.

Base: The choice of base is critical. Strong bases like NaH ensure complete deprotonation of the phenol, while weaker bases like K2CO3 can also be effective and are often easier to handle.

Reaction Time: The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine its completion, which can range from a few hours to overnight.

Following the ether formation, the hydrolysis of the ester to the carboxylic acid is a critical step. Basic hydrolysis with NaOH followed by acidification is a common method. For small-scale preparations, a mixture of water, sulfuric acid, and glacial acetic acid can be effective for the hydrolysis of related nitrile precursors. orgsyn.org

Table 2: Optimization Parameters for Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity of the phenoxide |

| Temperature | 50-80 °C | Balances reaction rate and side reactions |

| Base | Potassium Carbonate (K₂CO₃) | Effective and easy to handle |

| Hydrolysis | NaOH, then HCl | High-yielding and straightforward workup |

Synthetic Routes to this compound Derivatives and Analogs

The core structure of this compound can be readily modified to produce a variety of derivatives and analogs, which is valuable for structure-activity relationship studies in drug discovery.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to create a range of functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by reaction with a primary or secondary amine produces amides. This is a common strategy in the synthesis of biologically active phenylacetic acid derivatives. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(phenoxymethyl)phenylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alterations to the aromatic rings of this compound can be achieved by using substituted precursors in the initial synthesis.

Substituted Phenols: Employing substituted phenols (e.g., cresol, halophenols, methoxyphenols) in the Williamson ether synthesis will result in analogs with modified phenoxy groups. For instance, using p-cresol (B1678582) would yield 4-((4-methylphenoxy)methyl)phenylacetic acid.

Substituted Phenylacetic Acids: Starting with substituted 4-(halomethyl)phenylacetic acid derivatives allows for modification of the phenylacetic acid ring. For example, using a fluoro-substituted phenylacetic acid precursor would lead to a fluorinated analog. The synthesis of related compounds like 4-methoxyphenylacetic acid chemicalbook.com and 4-methylthiophenylacetic acid google.com from their respective precursors demonstrates the feasibility of this approach.

Table 3: Examples of Synthetic Analogs

| Precursor 1 | Precursor 2 | Resulting Analog |

|---|---|---|

| p-Cresol | Ethyl 4-(bromomethyl)phenylacetate | 4-((4-Methylphenoxy)methyl)phenylacetic acid |

| Phenol | Ethyl 4-(bromomethyl)-2-fluorophenylacetate | 2-Fluoro-4-(phenoxymethyl)phenylacetic acid |

| 4-Methoxyphenol | Ethyl 4-(bromomethyl)phenylacetate | 4-((4-Methoxyphenoxy)methyl)phenylacetic acid |

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods.

Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis, PTC can be employed. This technique uses a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between reactants in different phases (e.g., an aqueous solution of phenoxide and an organic solution of the halo-ester). This can reduce the need for harsh organic solvents and improve reaction efficiency.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the ether synthesis and subsequent hydrolysis, often leading to higher yields in shorter reaction times.

Catalytic Routes: While the Williamson synthesis is robust, research into catalytic C-O bond formation using catalysts like copper or palladium could offer milder and more efficient alternatives. For instance, a method for preparing 4-methylthio phenylacetic acid utilizes a cuprous ion catalyst. google.com

Bio-catalysis: The use of enzymes for specific transformations, such as the enzymatic hydrolysis of the ester, can offer high selectivity under mild, aqueous conditions. The transport of phenylacetic acid and its derivatives in microorganisms like Penicillium chrysogenum has been studied, indicating the potential for biocatalytic modifications. nih.gov

Adherence to green chemistry principles would favor the use of non-toxic solvents, catalytic over stoichiometric reagents, and energy-efficient processes like microwave synthesis. The selection of starting materials from renewable resources is also a key consideration.

Structure Activity Relationship Sar Elucidations

Correlations between Structural Features of 4-(Phenoxymethyl)phenylacetic Acid and Biological Activities

The general structure of this compound contains three key pharmacophoric elements: an acidic head (the phenylacetic acid moiety), a central linker (the phenoxymethyl (B101242) group), and a tail region (the terminal phenyl ring). The interplay of these components is crucial for its biological function. The primary biological activity associated with this class of compounds is the modulation of PPARs, a group of nuclear receptors that are key regulators of lipid and glucose metabolism. nih.gov

Research has shown that while both phenoxyacetic acid and phenylacetic acid derivatives can act as PPAR agonists, phenylacetic acid analogs, such as this compound, generally exhibit lower efficacy compared to their phenoxyacetic acid counterparts. researchgate.net This suggests that the additional methylene (B1212753) group in the phenylacetic acid core can influence the positioning of the acidic head within the binding pocket, thereby affecting the strength of the interaction and the subsequent receptor activation.

The biological activities of these compounds are not limited to PPAR agonism. For instance, some substituted (2-phenoxyphenyl)acetic acids have demonstrated anti-inflammatory activity. Furthermore, certain benzyloxyphenylacetic acid derivatives have been evaluated as aldose reductase inhibitors, indicating that the biological targets of this scaffold can be modulated by structural modifications.

Impact of Substitutions on the Phenylacetic Acid Core

Substitutions on both the phenylacetic acid core and the terminal phenoxy ring have a profound impact on the biological activity and selectivity of these compounds. Modifications can alter the compound's potency, subtype selectivity (in the case of PPARs), and pharmacokinetic properties.

For instance, in a series of (2-phenoxyphenyl)acetic acids, it was found that halogen substitutions on the phenoxy ring significantly enhanced anti-inflammatory activity. This highlights the importance of the electronic and steric properties of the substituents on the tail region for this particular biological effect.

In the context of PPAR agonism, substitutions on the phenylacetic acid core can influence the acidity of the carboxylic acid group and its spatial orientation. The nature of the acidic headgroup itself is a critical determinant of activity. As mentioned, switching from a phenoxyacetic acid to a phenylacetic acid headgroup has been shown to result in lower efficacy in some series of PPARδ agonists. researchgate.net

The following table summarizes the effects of various substitutions on the activity of compounds related to this compound.

| Compound Scaffold | Substitution | Effect on Biological Activity | Target |

| (2-Phenoxyphenyl)acetic acids | Halogen on phenoxy ring | Enhanced anti-inflammatory activity | Anti-inflammatory targets |

| Phenylacetic acid derivatives | Compared to phenoxyacetic acid analogs | Generally lower efficacy | PPARδ |

| Thiophenoxyacetic acids | para-alkyl substitution | Potent and selective agonism | PPARδ |

This table is generated based on findings from related compound series to illustrate general SAR principles.

Role of the Phenoxyalkyl Linkage in Receptor Interactions

The phenoxyalkyl linkage in this compound plays a crucial role in correctly positioning the molecule within the ligand-binding domain (LBD) of its target receptor, such as PPARs. This linker provides the necessary spacing and flexibility for the head and tail groups to interact with their respective binding sites.

X-ray crystallography studies of PPARs complexed with various ligands have revealed that the LBD has a characteristic Y-shape, with a ligand-binding pocket that can accommodate U-shaped molecules. nih.govresearchgate.net The phenoxyalkyl linker allows the molecule to adopt this U-shaped conformation, enabling the acidic head to interact with polar residues at the entrance of the binding pocket (the top of the 'Y') and the hydrophobic tail to bury itself deep within the hydrophobic pocket (one of the arms of the 'Y').

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, and this is true for derivatives of this compound that contain a stereocenter. The introduction of a chiral center, for instance by substitution on the methylene group of the phenylacetic acid moiety, can lead to enantiomers with significantly different biological activities.

In many cases, the two enantiomers of a chiral drug exhibit different potencies, with one being significantly more active than the other. This is because the binding pockets of receptors are themselves chiral, being composed of L-amino acids. This chirality can lead to a preferential binding of one enantiomer over the other. For example, in a series of chiral phenoxyacetic acid analogues, the S-isomers were generally found to be more active as PPARα and PPARγ agonists than the corresponding R-isomers. nih.gov In some instances, the less active or inactive enantiomer can even contribute to off-target effects or toxicity.

However, it is also noteworthy that potent and selective activity can be achieved without a chiral center. For example, a series of achiral para-alkylthiophenoxyacetic acids were identified as potent and selective PPARδ agonists. nih.gov This indicates that while stereochemistry can be a key factor for some scaffolds, high affinity and selectivity can also be achieved through other structural features that optimize the interaction with the receptor.

The table below provides examples of how stereochemistry can influence the biological activity of related compounds.

| Compound Type | Stereoisomer | Observed Activity | Target |

| Chiral Phenoxyacetic Acid Analogues | S-isomer | More active | PPARα/γ |

| Chiral Phenoxyacetic Acid Analogues | R-isomer | Less active | PPARα/γ |

| para-Alkylthiophenoxyacetic acids | Achiral | Potent and selective agonism | PPARδ |

This table illustrates the general principle of stereoselectivity with examples from related compound classes.

Molecular Mechanisms of Action and Target Identification

Elucidation of Receptor Binding Affinity and Selectivity (e.g., FFA4, PPARs, Thyroid Hormone Receptors)

Current research data accessible through targeted searches does not provide specific details on the binding affinity and selectivity of 4-(Phenoxymethyl)phenylacetic acid for Free Fatty Acid Receptor 4 (FFA4), Peroxisome Proliferator-Activated Receptors (PPARs), or Thyroid Hormone Receptors (TRs). While PPARs and TRs are known to be ligand-dependent transcription factors that can influence each other's signaling pathways, often by competing for their shared heterodimerization partner, the retinoid X receptor (RXR), a direct interaction with this compound has not been documented in the available literature. The crosstalk between these nuclear receptors is a complex mechanism that regulates a wide array of metabolic processes and cellular functions, but specific data linking this compound to these targets is presently unavailable.

Enzymatic Inhibition and Activation Pathways (e.g., Acetyl-CoA Carboxylase)

The primary enzymatic target identified for compounds structurally related to this compound is Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Inhibition of this enzyme is a key strategy for anticancer research, as many tumor cells rely on elevated fatty acid synthesis for their growth and proliferation.

Research into a series of 4-phenoxy-phenyl isoxazoles , which share the "4-phenoxy-phenyl" core structure with the compound of interest, has demonstrated potent inhibition of human ACC1 (hACC1). Structure-activity relationship (SAR) studies on these analogs have led to the identification of compounds with significant inhibitory activity. For instance, one derivative, compound 6g , exhibited the most potent inhibition of hACC1 with a half-maximal inhibitory concentration (IC₅₀) of 99.8 nM. Another analog, 6l , also showed strong ACC inhibitory effects. These findings highlight the potential of the 4-phenoxy-phenyl moiety as a scaffold for developing effective ACC inhibitors.

Preclinical Pharmacological and Toxicological Investigations

In Vivo Efficacy Studies in Disease Models (e.g., Metabolic Disorders, Inflammation)

Based on publicly available scientific literature, specific in vivo efficacy studies of 4-(Phenoxymethyl)phenylacetic acid in well-defined animal models of metabolic disorders (such as diabetes, obesity, or dyslipidemia) and inflammation could not be identified.

Pharmacokinetic Disposition: Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic properties of phenosanic acid have been investigated in preclinical in vivo models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

Following oral administration in rats, phenosanic acid is absorbed from the gastrointestinal tract. Studies have shown its distribution to various tissues, indicating its ability to move from the bloodstream into different parts of the body.

Metabolism and Excretion

Details regarding the specific metabolic pathways and the full profile of metabolites for this compound are not extensively documented in the available literature. Similarly, comprehensive data on the routes and rates of its excretion from the body are limited.

The following table summarizes the available pharmacokinetic parameters for phenosanic acid in rats.

| Parameter | Value | Species | Source |

| Route of Administration | Oral | Rat | |

| Key Findings | Distributed to various tissues | Rat |

Further research is needed to fully characterize the metabolic fate and excretion pathways of this compound.

Exploration of Therapeutic Index and Safety Profiles in Animal Models

Detailed preclinical studies specifically designed to determine the therapeutic index and comprehensive safety profile of this compound in various animal models are not extensively reported in the public domain. The therapeutic index, a critical measure of a drug's safety, is the ratio between the toxic dose and the therapeutic dose. Without robust efficacy and toxicology data, the therapeutic index cannot be calculated.

General toxicological screening is a standard part of preclinical development; however, specific findings for this compound, including the identification of target organs for toxicity, dose-dependent adverse effects, and the no-observed-adverse-effect level (NOAEL), are not available in the reviewed scientific literature.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "4-(Phenoxymethyl)phenylacetic acid" and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, derivatives of phenoxyacetic acid have been investigated for their potential as anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives with COX-2 have shown that these compounds can effectively interact with the active site of the enzyme. mdpi.com The binding affinity is influenced by interactions with key amino acid residues such as Arg 120, Ser 353, Tyr 355, Tyr 385, and Val 523. mdpi.com

Similarly, docking studies have been employed to explore the interaction of phenylacetic acid derivatives with other biological targets like DNA, Pim kinase protein, and urease enzymes. These studies revealed that derivatives could intercalate with DNA and exhibit inhibitory effects on the studied enzymes, with specific substitutions on the phenyl ring influencing the docking scores and interaction patterns. researchgate.net

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)acetamide Derivatives | COX-2 Enzyme | Effective interaction with the active site, surpassing the parent 2-(2,4-dichlorophenoxy)acetic acid in complex formation strength. | mdpi.com |

| General Phenylacetic Acid Derivatives | DNA | Intercalation with DNA, potentially disrupting its structure and function. 3-chloro-PAA showed a high docking score. | researchgate.net |

| General Phenylacetic Acid Derivatives | Pim Kinase Protein | Polar interactions with key residues, with 2-propyl PAA showing notable inhibitory effects. | researchgate.net |

| General Phenylacetic Acid Derivatives | Urease Enzymes | Effective interaction, with 4-propyl-PAA showing a strong docking score. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A notable QSAR study was conducted on phenoxyacetic and benzyloxyacetic acid derivatives for their antisickling activity. nih.gov This study utilized physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and molar refraction (MR) to develop predictive models. The analysis revealed that the potency of these compounds correlated positively with the π values of substituents at the ortho, meta, and/or para positions, as well as with the σ constants of para and/or meta substituents. nih.gov Conversely, a negative correlation was observed with the MR values of para substituents in the benzyloxyacetic acid series. nih.gov These QSAR models provided valuable insights into the structural requirements for designing more potent antisickling agents. nih.gov

| Physicochemical Parameter | Correlation with Potency | Substituent Position | Reference |

|---|---|---|---|

| Hydrophobicity (π) | Positive | Ortho, Meta, Para | nih.gov |

| Electronic (σ) | Positive | Para, Meta | nih.gov |

| Molar Refraction (MR) | Negative | Para (in benzyloxyacetic acid series) | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. These simulations are crucial for understanding how a ligand like "this compound" adapts its shape to fit into a binding site and the stability of the resulting complex.

For example, MD simulations have been used to study the interaction of various ligands with enzymes, revealing structural changes that can lead to inhibition. researchgate.net These simulations can show how the binding of an inhibitor can alter the secondary structure of an enzyme, leading to a more compact and less flexible state, which in turn inhibits its function. researchgate.net

Conformational analysis, often coupled with experimental techniques like rotational spectroscopy, helps in understanding the intrinsic intramolecular dynamics of molecules. A study on α-methoxy phenylacetic acid, a derivative of phenylacetic acid, identified multiple low-energy conformers and analyzed the non-covalent interactions that stabilize them. nih.gov This level of detail is essential for a comprehensive understanding of the molecule's behavior in different environments. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

In one successful example of VS, a docking-based screen of a large commercial library identified potent, fragment-sized inhibitors of the carboxylesterase Notum. nih.gov This campaign led to the discovery of a new chemical class of Notum inhibitors. nih.gov The initial hits from the virtual screen were then subjected to lead optimization, a process where the chemical structure of a compound is modified to improve its potency, selectivity, or pharmacokinetic properties. This optimization, guided by structural biology, resulted in compounds that could effectively restore Wnt/β-catenin signaling in cell-based models. nih.gov

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating "4-(Phenoxymethyl)phenylacetic acid" from impurities and for its quantitative determination in various matrices. Techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE) are particularly well-suited for the analysis of acidic aromatic compounds like this one.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for the analysis of phenoxyacetic acid derivatives. nih.govpensoft.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. For "this compound," a typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with the addition of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govsielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities. acs.org Detection is commonly performed using a UV detector, as the phenyl and phenoxy groups in the molecule absorb UV light. pensoft.net A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification. acs.org

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Phenoxyacetic Acid Derivatives

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a general method for related compounds; optimization would be required for "this compound".

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. nih.govyoutube.com In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation of carboxylic acids is typically achieved in their anionic form at a pH above their pKa. stanford.edu The addition of surfactants to the buffer can be used to control the electroosmotic flow, allowing for the separation of a wide range of anions. stanford.edu Detection in CE can be accomplished using UV-Vis absorption or by coupling the capillary to a mass spectrometer (CE-MS) for more sensitive and specific detection. nih.govlongdom.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra would be characteristic.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) protons of the acetic acid moiety, and the methylene protons of the phenoxymethyl (B101242) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. chemicalbook.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, and the methylene carbons. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~175 |

| Phenylacetic CH₂ | ~3.6 (s) | ~40 |

| Phenoxymethyl O-CH₂ | ~5.0 (s) | ~69 |

| Aromatic CH (Phenylacetic ring) | 7.2-7.4 (m) | 128-135 |

| Aromatic CH (Phenoxy ring) | 6.9-7.3 (m) | 115-160 |

| Quaternary Aromatic C | - | 121-158 |

Note: These are predicted values and may vary depending on the solvent and instrument used. 's' denotes a singlet and 'm' a multiplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound," electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode to deprotonate the carboxylic acid. The resulting mass spectrum would show a prominent peak for the [M-H]⁻ ion. nih.govmassbank.eu High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Fragmentation analysis (MS/MS) would yield characteristic product ions resulting from the cleavage of the ether linkage and the loss of the carboxyl group. nih.govmassbank.eu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. nih.govchemicalbook.comchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O (Ether) | Stretching | 1230-1270 (asymmetric) & 1020-1075 (symmetric) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Hyphenated Techniques for Metabolite Identification

The study of how "this compound" is metabolized in biological systems is crucial for understanding its complete pharmacological profile. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the identification of metabolites in complex biological matrices like plasma or urine. numberanalytics.comnih.govajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern drug metabolism studies. longdom.orgnih.gov An LC system separates the parent drug from its metabolites, which are then introduced into the mass spectrometer for detection and structural elucidation. By comparing the mass spectra of the metabolites to that of the parent compound, common metabolic transformations such as hydroxylation, glucuronidation, or sulfation can be identified. oup.com For phenoxyacetic acids, hydroxylation of the aromatic rings is a known metabolic pathway. oup.comoup.com

Other Hyphenated Techniques

While LC-MS is the most common, other hyphenated techniques can also provide valuable information.

LC-NMR: This technique provides detailed structural information of metabolites directly after their separation, which can be crucial for the unambiguous identification of isomers. nih.gov

CE-MS: For polar and charged metabolites, CE-MS can offer a high-resolution separation alternative to LC-MS. longdom.org

The use of these advanced analytical methodologies allows for a comprehensive understanding of the purity, structure, and metabolic fate of "this compound," which is vital for its continued research and development.

Emerging Research Perspectives and Translational Potential

Novel Therapeutic Applications and Disease Targets

While direct research on 4-(Phenoxymethyl)phenylacetic acid is in its nascent stages, extensive studies on related phenoxyacetic acid derivatives provide a strong basis for its potential therapeutic applications. These analogues have been investigated for a wide range of pharmacological activities, suggesting that this compound could be a valuable lead compound for various disease targets.

Recent research has focused on developing phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com One study reported on a phenoxyacetic acid derivative that showed potent COX-2 activity, highlighting the potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and asthma. mdpi.com The analgesic efficacy of these derivatives is often evaluated using models of thermally induced pain, where they have shown the ability to increase the latency time for pain stimuli, indicating a centrally mediated analgesic effect. mdpi.com

Another significant area of investigation is the role of these compounds as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov FFA1 activation amplifies glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. Research has led to the discovery of phenoxyacetic acid derivatives that act as potent FFA1 agonists, demonstrating the potential to improve hyperglycemia without inducing hypoglycemia, a common risk with some diabetes medications. nih.gov

Furthermore, the phenoxyacetic acid scaffold is present in molecules screened for a variety of other biological activities. Studies have revealed that derivatives possess antimicrobial, antifungal, antitubercular, and anticancer properties. jetir.orgmdpi.com For instance, certain derivatives have shown high cytotoxic activity against breast cancer cells and antiproliferative effects against HeLa cells. jetir.org Others have been identified as having promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

Table 1: Potential Therapeutic Applications of Phenoxyacetic Acid Derivatives

| Potential Therapeutic Area | Disease Target/Mechanism | Key Research Findings | Reference |

|---|---|---|---|

| Anti-inflammatory & Analgesic | Selective COX-2 Inhibition | Derivatives show high selectivity and potent inhibition of the COX-2 enzyme, reducing inflammation and pain in preclinical models. | mdpi.com |

| Antidiabetic | FFA1 Agonism | Compounds act as robust agonists of FFA1, improving glucose tolerance and stimulating insulin secretion in a glucose-dependent manner. | nih.gov |

| Anticancer | Cytotoxicity & Apoptosis Induction | Demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer and liver cancer. | jetir.orgmdpi.com |

| Antimicrobial | Antibacterial & Antifungal Activity | Screening has identified derivatives with considerable activity against various bacterial and fungal strains. | jetir.orgnih.gov |

| Antitubercular | Inhibition of M. tuberculosis | Novel derivatives have shown promising activity against Mycobacterium tuberculosis, presenting new avenues for treatment. | nih.gov |

Development of Prodrugs and Targeted Delivery Systems

To maximize therapeutic efficacy and minimize potential side effects, modern drug development often employs prodrug and targeted delivery strategies. For a molecule like this compound, which contains a carboxylic acid group, these approaches are particularly relevant for improving its biopharmaceutical properties.

The carboxylic acid functional group, while often crucial for target binding, is typically ionized at physiological pH, which can limit a drug's ability to cross biological membranes and may reduce its oral bioavailability. researchgate.net A common and effective solution is the prodrug approach, where the carboxylic acid is temporarily masked, often through esterification. researchgate.netnih.gov These ester prodrugs are designed to be more lipophilic, enhancing absorption. nih.gov Once absorbed into the body, they are converted back to the active carboxylic acid form by ubiquitous esterase enzymes. researchgate.netnih.gov This strategy has been successfully applied to numerous marketed drugs to improve their pharmacokinetic profiles. google.com

Targeted delivery systems offer another sophisticated approach to enhance treatment outcomes. For potential applications in inflammatory diseases like arthritis, localizing the drug at the site of inflammation can increase its effectiveness while reducing systemic exposure and associated risks. nih.govresearchgate.net Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, are being explored to encapsulate anti-inflammatory drugs. nih.govfrontiersin.orgmdpi.com These nanocarriers can be engineered to release the drug in a controlled manner or to specifically accumulate in inflamed tissues, a phenomenon aided by the enhanced permeability and retention (EPR) effect often seen in such areas. nih.gov For a compound like this compound, encapsulation in such systems could protect the drug from premature degradation and deliver it more efficiently to its site of action. nih.gov

Table 2: Prospective Enhancement Strategies for this compound

| Strategy | Approach | Rationale and Potential Benefits | Reference |

|---|---|---|---|

| Prodrug Development | Esterification | Masks the polar carboxylic acid group to increase lipophilicity and improve absorption across biological membranes. The active drug is released in vivo via enzymatic cleavage. | researchgate.netnih.gov |

| Amide Formation | Creates an amide linkage that can be designed for cleavage by specific enzymes, potentially offering another route to control drug release and improve stability. | nih.gov | |

| Targeted Delivery | Liposomal Encapsulation | Encapsulates the drug within lipid-based vesicles to improve solubility, protect it from degradation, and facilitate targeted delivery to inflamed or cancerous tissues. | nih.govmdpi.com |

| Polymeric Nanoparticles | Uses biodegradable polymers to create nanocarriers for controlled and sustained drug release at the target site, reducing the need for frequent administration. | nih.govfrontiersin.org |

Synthetic Biology and Biotechnological Production Approaches

The production of fine chemicals and pharmaceuticals is undergoing a paradigm shift, with a growing emphasis on sustainable and environmentally friendly methods. While phenoxyacetic acid and its derivatives are traditionally prepared through chemical synthesis, emerging advances in synthetic biology and biotechnology offer a promising alternative for their future production. nih.govnih.gov

Chemical synthesis of phenoxyacetic acid typically involves the reaction of a phenol (B47542) with chloroacetic acid in the presence of a strong base. nih.gov Although effective, these methods can rely on petroleum-derived precursors and may involve harsh reaction conditions.

In contrast, biotechnological production utilizes engineered microorganisms as "cell factories" to produce valuable chemicals from renewable feedstocks like sugars. nih.gov The core structure of this compound is derived from aromatic amino acids. purdue.edu Synthetic biology provides the tools to engineer the metabolic pathways of microbes, such as E. coli or yeast, to overproduce these precursor molecules. nih.govpurdue.edu Researchers are actively developing and optimizing microbial strains to enhance the yields of aromatic compounds by redirecting cellular resources towards the desired biosynthetic pathways. nih.govpurdue.edu

While the direct biotechnological synthesis of a complex derivative like this compound has not yet been reported, the foundational work is in place. A chemoenzymatic approach, which combines microbial fermentation to produce a core intermediate with subsequent chemical steps to complete the synthesis, represents a feasible and more sustainable manufacturing route for the future. This integrated approach could reduce reliance on traditional chemical synthesis and its associated environmental impact.

Challenges and Future Directions in this compound Research

Despite the promise held by this compound and its analogues, several challenges must be addressed to translate this potential into clinical applications. The primary challenge is the current lack of direct biological data for the specific molecule. Future research must begin with a thorough in vitro and in vivo characterization of this compound to confirm whether the activities observed in its analogues—such as COX-2 inhibition or FFA1 agonism—are present and potent.

A significant challenge in the development of anti-inflammatory drugs is achieving high selectivity and a favorable safety profile. mdpi.com For instance, some selective COX-2 inhibitors have been associated with cardiovascular risks, necessitating rigorous toxicological and long-term safety studies for any new candidate. mdpi.com Similarly, the development of any new therapeutic agent faces hurdles related to optimizing physicochemical properties, improving metabolic stability, and ensuring cost-effective manufacturing. nih.gov

Future research on this compound should proceed along several parallel tracks:

Pharmacological Profiling: Comprehensive screening against a wide panel of biological targets (e.g., enzymes, receptors) is needed to identify its primary mechanism(s) of action and potential off-target effects.

Lead Optimization: Should promising activity be identified, medicinal chemistry efforts will be required to synthesize new analogues to improve potency, selectivity, and pharmacokinetic properties.

Formulation and Delivery: Investigation into the prodrug and targeted delivery strategies discussed previously will be crucial to optimize its performance as a potential therapeutic. nih.gov

Sustainable Synthesis: Exploring and developing scalable synthetic biology or chemoenzymatic routes for production will be important for long-term viability and environmental responsibility. nih.gov

The journey from a promising chemical scaffold to a clinically approved drug is long and complex. However, the wealth of research on phenoxyacetic acid derivatives provides a solid foundation and a clear roadmap for investigating the full therapeutic potential of this compound.

Q & A

Q. Basic

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.8–4.2 ppm) .

- HPLC-MS : Assess purity and detect impurities (e.g., unreacted phenoxy precursors) .

- FTIR : Identify functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, ether C-O ~1250 cm⁻¹) .

What pharmacological applications are hypothesized for this compound?

Advanced

As a phenylacetic acid derivative, it may serve as:

- Antimicrobial agent : Structural analogs are intermediates in penicillin synthesis (e.g., acylaminopenicillanic acids) .

- Anti-inflammatory drug : Phenoxy groups modulate COX-2 inhibition in related compounds .

Experimental design : Screen bioactivity via in vitro assays (e.g., MIC tests for antimicrobial activity, COX-2 inhibition assays) .

How can contradictions in solubility data across studies be resolved?

Advanced

Discrepancies arise from variations in pH, temperature, or solvent purity. Methodological steps:

- Standardize conditions : Use buffered solutions (pH 4–8) and control temperature (±0.5°C) .

- Quantitative analysis : Employ UV-Vis spectroscopy or gravimetric methods for precise solubility measurements .

- Cross-validate : Compare data with computational models (e.g., QSPR for solubility prediction) .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .

- Storage : Keep in airtight containers with desiccants to avoid moisture-induced degradation .

How does pH affect the stability of this compound in aqueous solutions?

Q. Advanced

- Acidic conditions (pH < 3) : Protonation of the carboxylic acid group enhances stability but may precipitate the compound .

- Alkaline conditions (pH > 8) : Hydrolysis of the ester linkage (phenoxymethyl group) occurs, forming 4-(hydroxymethyl)phenylacetic acid .

Methodology : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers and monitor degradation via HPLC .

What strategies improve enantiomeric purity in chiral derivatives of this compound?

Q. Advanced

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for stereocontrol .

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Crystallization : Opt for diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

How can researchers design assays to evaluate its metabolic stability?

Q. Advanced

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Pharmacokinetic modeling : Integrate in vitro data with PBPK models to predict in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。